molecular formula C12H16ClN3O B1475118 (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol CAS No. 1708212-74-1

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1475118
CAS No.: 1708212-74-1
M. Wt: 253.73 g/mol
InChI Key: UOHGEBFGLIDCLB-UHFFFAOYSA-N
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Description

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol is a chemical compound with a unique structure that includes a chlorinated pyrimidine ring, a cyclopropyl group, and a pyrrolidine ring attached to a methanol group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 6-chloro-2-cyclopropylpyrimidine.

    Introduction of the pyrrolidine ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chlorinated pyrimidine.

    Attachment of the methanol group: The final step involves the reduction of a suitable intermediate to introduce the methanol group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or pyrrolidine rings.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1-(6-Chloro-2-pyrimidinyl)pyrrolidin-3-yl)methanol: Similar structure but lacks the cyclopropyl group.

    (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)propanol: Similar structure but with a propanol group instead of methanol.

Uniqueness

The uniqueness of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

[1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-5-11(15-12(14-10)9-1-2-9)16-4-3-8(6-16)7-17/h5,8-9,17H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHGEBFGLIDCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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